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molecular formula C13H10O4 B1235125 4-Hydroxyphenyl 4-hydroxybenzoate CAS No. 28084-48-2

4-Hydroxyphenyl 4-hydroxybenzoate

Cat. No. B1235125
M. Wt: 230.22 g/mol
InChI Key: OQBPCYUKFSJTDU-UHFFFAOYSA-N
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Patent
US04855484

Procedure details

To carry out the process according to a preferred embodiment the catalysts e.g. 0.01 to 3, preferably 0.1 to 1.5% by weight of boric acid and 0.01 to 3, preferably 0.1 to 1.5% by weight of concentrated sulphuric acid are added to the starting components 4-hydroxybenzoic acid and hydroquinone in an inert solvent, preferably an aromatic hydrocarbon, for example toluene or xylene, and the mixture is esterified under reflux and with removal of the water of condensation, for example through a water separator). Preferably used is a boric acid/sulphuric acid mixture containing 25 to 70 parts by weight of boric acid and 75 to 30 parts by weight of sulphuric acid, in particular about 40 to 60 parts by weight of boric acid and 60 to 40 parts by weight of concentrated sulphuric acid. The esterification reaction in the heterogeneous mixture (when using xylene as solvent) is completely after 3.5 to 4 hours. In the case of lower-boiling solvents such as toluene, the esterification time is extended until virtually complete water separation has occurred. The batch is allowed to cool, and the well-crystallized crude product is rapidly filtered off under suction, and washed with an inert solvent, preferably xylene or toluene, then with dilute sodium hydrogen carbonate solution and subsequently with water. After drying, 4-hydroxyphenyl 4-hydroxy-benzoate is obtained in a yield of 98.5% of theory; melting point 242°-245° C. (when using xylene as solvent). In another preferred embodiment the combination sulforic acid/boric acid is replaced by p-toluene sulfonic acid.
Quantity
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Type
reactant
Reaction Step One
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solvent
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Type
reactant
Reaction Step Nine
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
boric acid sulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
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0 (± 1) mol
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reactant
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Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
B(O)(O)O.S(=O)(=O)(O)O.[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.[C:20]1([CH:27]=[CH:26][C:24](O)=[CH:23][CH:22]=1)[OH:21].B(O)(O)O.S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1.O.C1(C)C=CC=CC=1>[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([O:17][C:24]2[CH:26]=[CH:27][C:20]([OH:21])=[CH:22][CH:23]=2)=[O:16])=[CH:13][CH:12]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
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Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Ten
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
boric acid sulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O.S(O)(O)(=O)=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Name
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0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the case of lower-boiling solvents such as toluene, the esterification time is extended until virtually complete water separation
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the well-crystallized crude product
FILTRATION
Type
FILTRATION
Details
is rapidly filtered off under suction
WASH
Type
WASH
Details
washed with an inert solvent, preferably xylene or toluene
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
3.75 (± 0.25) h
Name
Type
product
Smiles
OC1=CC=C(C(=O)OC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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